N-Ethyl-N-(2-hydroxyethyl)glycine
Description
Properties
CAS No. |
67992-28-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-[ethyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C6H13NO3/c1-2-7(3-4-8)5-6(9)10/h8H,2-5H2,1H3,(H,9,10) |
InChI Key |
RNZUROKSTGEIMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid typically involves the reaction of ethanolamine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the ethanolamine attacks the ethyl bromoacetate, leading to the formation of the desired product. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods: In an industrial setting, the production of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethyl(2-hydroxyethyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-(Ethyl(2-oxoethyl)amino)acetic acid.
Reduction: Formation of 2-(Ethyl(2-hydroxyethyl)amino)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Ethyl(2-hydroxyethyl)amino)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of metabolic pathways involving amino acids and their derivatives.
Industry: Used in the formulation of buffers and other chemical reagents.
Mechanism of Action
The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)acetic acid involves its interaction with various molecular targets. The hydroxyethyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparison with Similar Compounds
N-(2-Hydroxyethyl)glycine (CAS 5835-28-9)
- Structure : Single 2-hydroxyethyl group attached to glycine’s nitrogen.
- Properties : Polar due to the hydroxyl group, with a molecular weight of 135.12 g/mol.
- Applications: Widely used as a catalyst in polymer synthesis and a reagent in biochemical processes. Notably, it lacks the ethyl group present in the target compound, reducing its lipophilicity and altering its interaction with hydrophobic substrates .
- Key Difference : Absence of the ethyl group limits its utility in organic solvent-based reactions compared to N-Ethyl-N-(2-hydroxyethyl)glycine.
N,N-Bis(2-hydroxyethyl)glycine (BICINE, CAS 150-25-4)
- Structure : Two 2-hydroxyethyl groups on glycine’s nitrogen.
- Properties : Molecular weight 163.17 g/mol; acts as a zwitterionic buffer effective in the pH range 7.6–9.0.
- Applications: Primarily used as a buffer in biochemical assays and enzymatic studies. The dual hydroxyethyl groups enhance water solubility and buffering capacity compared to mono-substituted derivatives .
- Key Difference : BICINE’s dual hydroxyl groups provide superior buffering performance, whereas the ethyl group in this compound may confer better membrane permeability or compatibility with organic phases.
N,N-Dimethylglycine (CAS 1118-68-9)
- Structure : Two methyl groups attached to glycine’s nitrogen.
- Properties : Lower molecular weight (117.14 g/mol) and higher volatility.
- Applications : Utilized in manufacturing and as a metabolic intermediate. The lack of hydroxyl groups reduces polarity, making it less suitable for aqueous reactions compared to hydroxyethyl-containing analogs .
- Key Difference: Methyl substituents result in distinct reactivity and solubility profiles, favoring applications in non-polar environments.
N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine
- Structure : Ethyl and perfluorinated sulfonyl groups attached to glycine.
- Properties: High hydrophobicity and chemical stability due to the fluorinated chain. Molecular formula: C₁₂H₈F₁₇NO₄S.
- Applications : Specialized use in extractables/leachables testing for industrial materials. The fluorinated chain drastically alters properties compared to the hydroxyethyl group in the target compound, emphasizing niche industrial over biochemical applications .
N-(2-Aminoethyl)glycine (CAS 24123-14-6)
- Structure: Aminoethyl group on glycine’s nitrogen.
- Properties : Molecular weight 118.14 g/mol; primary amine introduces basicity (pKa ~9–10).
- Applications: Intermediate in peptide synthesis and metal chelation. The amino group enhances reactivity in nucleophilic reactions, contrasting with the hydroxyl group’s hydrogen-bonding capability in this compound .
Research Implications
The structural variations among these glycine derivatives dictate their roles in scientific and industrial contexts. For example:
- Hydroxyethyl vs. Ethyl Groups : Hydroxyethyl-containing compounds (e.g., BICINE) excel in aqueous environments, while ethyl groups enhance organic phase compatibility.
- Fluorinated Chains : Introduce extreme hydrophobicity, expanding utility in material science but limiting biological applications .
- Amino vs. Hydroxyl Groups: Aminoethyl derivatives participate in covalent bonding (e.g., peptide linkages), whereas hydroxyl groups facilitate hydrogen bonding and buffering .
Biological Activity
N-Ethyl-N-(2-hydroxyethyl)glycine (NEHEG) is a zwitterionic compound with significant biological activity, primarily due to its structural similarities to naturally occurring amino acids. This article explores its biological properties, applications, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
NEHEG is characterized by the presence of both ethyl and hydroxyethyl substituents on the nitrogen atom of the glycine backbone. Its chemical formula is C6H13NO3, which contributes to its solubility in water and potential interactions in biological systems. The compound's zwitterionic nature allows it to carry both positive and negative charges depending on the pH, influencing its reactivity and bioactivity in various environments.
Biological Activities
NEHEG exhibits several notable biological activities:
- Drug Delivery Systems : NEHEG has been studied for its potential as a biochemical linker in drug delivery systems. Its ability to form stable complexes with biomolecules makes it a candidate for controlled drug release applications.
- Therapeutic Applications : Derivatives of NEHEG have shown promise in therapeutic contexts, particularly in polymeric prodrugs designed for gradual drug release, minimizing side effects associated with high-dose administrations .
- Antimicrobial Properties : Research indicates that NEHEG may possess antimicrobial properties, contributing to its potential use in formulations aimed at combating bacterial infections .
Comparative Analysis with Related Compounds
To better understand the unique features of NEHEG, a comparative analysis with related compounds is presented below:
| Compound Name | Structure/Functional Groups | Unique Features |
|---|---|---|
| N-Methyl-N-(2-hydroxyethyl)glycine | Methyl group instead of ethyl | Often used in neurotransmitter studies |
| N,N-Bis(2-hydroxyethyl)glycine | Two hydroxyethyl groups | Acts as a chelating agent for metal ions |
| N-Acetyl-N-(2-hydroxyethyl)glycine | Acetyl group addition | Used in drug formulations for improved stability |
| N-Ethylglycine | Ethyl group only | Simpler structure with limited biological activity |
This table highlights how NEHEG's combination of hydrophilicity and reactivity distinguishes it from other compounds, particularly in pharmaceutical applications.
1. Drug Delivery Research
A study focused on NEHEG as a linker in polymeric prodrugs demonstrated that it can effectively release active pharmaceutical ingredients (APIs) over time. The controlled release mechanism was shown to reduce peak plasma concentrations of the drug, thereby minimizing potential toxicity .
2. Antimicrobial Activity
In a recent investigation into biodegradable polymers incorporating NEHEG, researchers found that formulations containing this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were measured, showing effectiveness comparable to established antimicrobial agents .
Q & A
Q. What synthetic methodologies are commonly employed for N-Ethyl-N-(2-hydroxyethyl)glycine, and how do reaction parameters influence yield and purity?
this compound can be synthesized via alkylation of glycine derivatives using ethylating agents (e.g., ethyl halides) and hydroxyethylating reagents. A two-step approach may involve:
- Step 1 : Protecting the glycine amine group to prevent over-alkylation.
- Step 2 : Sequential or simultaneous introduction of ethyl and hydroxyethyl groups under controlled pH (8–10) and temperature (40–60°C).
Key parameters:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate the product from unreacted glycine or byproducts .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic peaks should researchers prioritize?
- IR Spectroscopy : Look for O–H stretching (3200–3600 cm⁻¹) from the hydroxyethyl group and C=O stretching (1650–1750 cm⁻¹) from the carboxylate. Compare with reference spectra of analogous compounds like Bicine (N,N-Bis(2-hydroxyethyl)glycine) .
- NMR :
- ¹H NMR : Ethyl group protons (δ 1.0–1.3 ppm, triplet; δ 3.3–3.6 ppm, quartet) and hydroxyethyl protons (δ 3.5–3.8 ppm).
- ¹³C NMR : Carboxylate carbon (δ 170–175 ppm), hydroxyethyl carbons (δ 60–70 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (163.17 g/mol for Bicine analogs; adjust for ethyl substitution) .
Q. What safety protocols are essential for handling this compound, based on structural analogs?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (analogous to N-(2-Aminoethyl)glycine, which causes skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent decomposition .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility) of this compound?
- Purity analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to quantify impurities.
- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves structural ambiguities and confirms hydrogen-bonding patterns .
- Cross-validation : Compare data with analogs like Bicine (melting point 163–170°C ) and adjust for ethyl substitution effects (e.g., reduced polarity may lower solubility in water).
Q. What experimental strategies optimize the stability of this compound in aqueous buffers for biochemical studies?
Q. How can computational modeling guide the design of experiments studying this compound’s reactivity?
- DFT calculations : Predict pKa values (carboxylate and hydroxyl groups) and tautomeric equilibria using Gaussian or ORCA software. Validate with experimental titration curves.
- Molecular dynamics : Simulate solvation effects in water or organic solvents to optimize reaction conditions (e.g., solvent choice for SN2 reactions) .
- Docking studies : Model interactions with enzymes (e.g., glycine transporters) to hypothesize biological activity .
Q. What methodologies resolve contradictions in biological activity data for this compound derivatives?
- Dose-response assays : Perform IC50/EC50 studies across multiple cell lines to account for cell-specific effects.
- Metabolic stability tests : Use liver microsomes or hepatocytes to assess degradation rates, which may explain variability in in vivo vs. in vitro results .
- Structural analogs : Compare with Bicine (a known buffer) to isolate biological effects attributable to the ethyl substitution .
Q. How should researchers design kinetic studies to investigate this compound’s role in enzymatic reactions?
- Stopped-flow spectroscopy : Monitor real-time enzyme-substrate binding (e.g., with glycine decarboxylase) under varying pH and temperature.
- Isotope labeling : Use ¹³C-labeled glycine moieties to track reaction pathways via NMR or mass spectrometry.
- Control experiments : Include unmodified glycine and Bicine to differentiate substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
